![molecular formula C6H6F3N3O B3047768 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1443279-08-0](/img/structure/B3047768.png)
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide, also known as TFP, is a pyrazole-based compound that has a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in the synthesis of other compounds, as well as for its potential therapeutic applications. TFP has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Solvent and Reagent
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (TFEPC) serves as a versatile solvent and reagent in organic synthesis. Its unique trifluoroethyl group enhances solubility and stability, making it valuable for dissolving and reacting with various compounds .
Polymer and Resin Development
TFEPC finds application in the development of new materials, including polymers, resins, and coatings. Researchers explore its incorporation into polymer matrices to enhance properties such as chemical resistance, thermal stability, and mechanical strength.
Fluorinated Building Blocks
As a fluorinated compound, TFEPC contributes to the synthesis of complex molecules. Chemists utilize it as a building block for constructing fluorinated organic compounds, which play crucial roles in pharmaceuticals, agrochemicals, and materials science .
Heterocyclic Synthesis
TFEPC participates in heterocyclic chemistry. Researchers have employed it in microwave-assisted reactions to synthesize dialkyl and cyclic H-phosphonates. This method allows for the preparation of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates under non-inert and additive-free conditions .
Ionic Liquid Electrolytes
In the field of energy storage, TFEPC enhances the performance of lithium-sulfur (Li-S) batteries. By adding TFEPC to solvate ionic liquid (SIL)-based electrolytes, researchers improve cycle life and rate capability of Li-S cells .
Mechanism of Action
Target of Action
Similar compounds such as ubrogepant and atogepant, which are oral cgrp antagonists, are used in the treatment of migraines . They target the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in the transmission of migraine pain .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with its target receptor, possibly the cgrp receptor, and inhibit its function, thereby alleviating the symptoms of conditions like migraines .
Biochemical Pathways
Similar compounds like ubrogepant and atogepant affect the cgrp pathway, which is implicated in the pathogenesis of migraines . By inhibiting the CGRP receptor, these compounds can potentially disrupt the pain transmission process.
Result of Action
Based on the effects of similar compounds, it can be inferred that it might help in alleviating the symptoms of conditions like migraines by inhibiting the function of the cgrp receptor .
Action Environment
Similar compounds like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (tftfe) have been shown to improve the cycle and rate capability of lithium-sulfur cells, especially in high-rate cycle environments .
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-4(1-11-12)5(10)13/h1-2H,3H2,(H2,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACQIRNFBYDICE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220719 | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide | |
CAS RN |
1443279-08-0 | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501220719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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